N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

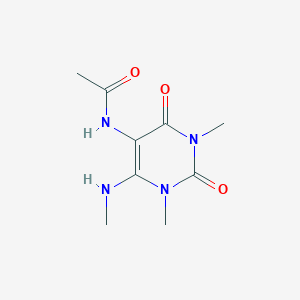

This compound is a substituted tetrahydropyrimidinone derivative with a 1,3-dimethyl substitution on the pyrimidine ring, a methylamino group at position 6, and an acetamide moiety at position 5. Its molecular formula is C₁₀H₁₅N₅O₃, with a molecular weight of 253.26 g/mol.

Properties

CAS No. |

104509-81-1 |

|---|---|

Molecular Formula |

C9H14N4O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]acetamide |

InChI |

InChI=1S/C9H14N4O3/c1-5(14)11-6-7(10-2)12(3)9(16)13(4)8(6)15/h10H,1-4H3,(H,11,14) |

InChI Key |

JEWROWZORLRDSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N(C(=O)N(C1=O)C)C)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves:

- Formation of the tetrahydropyrimidine core via cyclization of appropriate precursors such as 1,3-dimethylurea or substituted ureas with cyanoacetamide derivatives.

- Introduction of the methylamino substituent at the 6-position through nucleophilic substitution or amination reactions.

- Attachment of the acetamide group at the 5-position either by direct acetylation or by using acetamide-containing intermediates.

Specific Synthetic Routes

Route A: Cyclization of 1,3-Dimethylurea with Cyanoacetamide Derivatives

- Starting materials: 1,3-Dimethylurea and 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide.

- Reaction conditions: Heating under reflux in suitable solvents such as acetic acid or other polar aprotic solvents to facilitate cyclization.

- Outcome: Formation of the tetrahydropyrimidine ring with the desired substitutions.

- Notes: This method allows for the incorporation of the methylamino group during ring formation, providing a direct route to the target compound.

Route B: Functionalization of Preformed Pyrimidine Core

- Starting material: 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

- Functionalization: Methylation of the amino group at position 6 using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

- Acetylation: Introduction of the acetamide group at position 5 by reaction with acetic anhydride or acetyl chloride.

- Purification: Crystallization or chromatographic techniques to isolate the final compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | 1,3-Dimethylurea + cyanoacetamide derivative, reflux in acetic acid | 50-70 | Polar solvent facilitates ring closure |

| Methylation of 6-amino group | Methyl iodide, base (e.g., K2CO3), room temp to reflux | 60-80 | Controls selectivity of methylation |

| Acetylation | Acetic anhydride, pyridine or base catalyst, 0-50°C | 70-90 | Mild conditions to avoid side reactions |

Example Experimental Procedure (Adapted)

- A mixture of 1,3-dimethylurea and 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide is dissolved in acetic acid.

- The solution is heated under reflux for 12-15 hours.

- After cooling, the reaction mixture is neutralized and extracted with an organic solvent.

- The crude product is purified by recrystallization or column chromatography to yield this compound.

Supporting Research Findings

- The use of acetic acid as a solvent and reflux conditions is common for promoting cyclization and amination reactions in pyrimidine chemistry, providing moderate to good yields.

- Methylation reactions on amino groups in pyrimidine rings require controlled conditions to avoid overalkylation or side reactions.

- Acetylation reactions are typically straightforward, with acetic anhydride providing efficient conversion to acetamide derivatives.

- Analytical data such as ^1H NMR, ^13C NMR, and elemental analysis confirm the structure and purity of the final compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|---|

| Cyclization + Amination | 1,3-Dimethylurea + cyanoacetamide derivative | Cyclization, nucleophilic substitution | Reflux in acetic acid | 50-70 | Direct synthesis of substituted tetrahydropyrimidine |

| Methylation + Acetylation | 6-Amino-1,3-dimethylpyrimidinedione | Methylation, acetylation | Room temp to reflux; mild acetylation | 60-90 | Stepwise functionalization approach |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, while reduction might produce N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanol.

Scientific Research Applications

Pharmaceutical Development

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has been studied for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this tetrahydropyrimidine derivative exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Agricultural Applications

The compound's bioactive properties suggest potential uses in agricultural science. Its efficacy as a pesticide or herbicide is under investigation due to its ability to disrupt biological processes in pests.

Case Study: Pesticidal Properties

In a study exploring the pesticidal effects of similar compounds, it was found that they could effectively reduce pest populations through mechanisms such as inhibition of growth or reproduction. The potential for developing environmentally friendly pesticides from this class of compounds is significant .

Biochemical Research

This compound is also relevant in biochemical research due to its ability to act as a substrate or inhibitor in enzymatic reactions. Its interaction with various enzymes can provide insights into metabolic pathways and enzyme regulation.

Case Study: Enzyme Inhibition

Research has shown that related compounds can inhibit key enzymes involved in metabolic pathways, which can lead to novel treatments for metabolic disorders. For example, inhibition studies have demonstrated the ability of similar tetrahydropyrimidines to modulate the activity of enzymes like cyclooxygenase (COX), which is involved in inflammation and pain signaling .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Pharmaceutical | Anticancer agent | Inhibits DHFR; potential for cancer therapy |

| Agricultural Science | Pesticide development | Effective against pests; eco-friendly alternatives |

| Biochemical Research | Enzyme inhibition | Modulates COX activity; implications for pain management |

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physical Properties

Key structural differences among analogs lie in substituents at positions 1, 3, 5, and 6 of the pyrimidinone core. These variations influence physicochemical properties such as solubility, melting point, and hydrophobicity (LogP).

Table 1: Structural and Physical Comparison

Key Observations:

- Substituent Effects on LogP: The target compound’s methylamino group at position 6 may increase hydrophilicity compared to analogs with purely alkyl or aromatic substituents (e.g., compound 34’s phenoxy group has LogP 1.2).

- Melting Points: Bulky substituents (e.g., phenoxy in compound 34) correlate with higher melting points (>280°C), suggesting stronger intermolecular interactions. The target compound’s methylamino group could lower its melting point relative to compound 34 but increase it compared to simpler analogs like CAS 19893-78-8 .

Biological Activity

N-(1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (CAS: 89549-92-8) is a compound with potential biological activity, particularly in the context of antitumor and antimicrobial effects. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on diverse research findings.

- Molecular Formula : C8H11N3O3

- Molecular Weight : 197.19 g/mol

- IUPAC Name : 1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Melting Point : 202°C to 204°C

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : Various derivatives have shown cytotoxic effects against different cancer cell lines. A notable study reported a compound with an IC50 of 0.57 μM against A-549 lung cancer cells and demonstrated a 76.4% inhibition of tumor weight in an in vivo model using BALB/cA nude mice at a dosage of 40 mg/kg body weight .

- Case Studies : In a comparative study involving similar pyrimidine derivatives, certain compounds exhibited inhibitory effects comparable to doxorubicin against human tumor cells .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial efficacy:

- Microbial Inhibition : Studies have shown that related compounds possess antimicrobial properties against various pathogens. For example, some derivatives exhibited effective inhibition against Staphylococcus aureus and Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the dimethyl and methylamino groups appears to enhance its interaction with biological targets. SAR studies suggest that modifications to the tetrahydropyrimidine ring can significantly influence both cytotoxicity and selectivity towards cancer cells .

Summary of Research Findings

Q & A

Q. Table 1: Example Reaction Conditions

| Reactant | Solvent | Base | Reaction Time | Yield |

|---|---|---|---|---|

| 5-Amino-pyrimidinone | DMF | K₂CO₃ | 4–6 hours | 60–75% |

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Structural validation requires a combination of techniques:

- X-ray Crystallography: Use SHELX for refinement of crystal structures and Mercury CSD for visualization of intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

- Spectroscopy:

- NMR: Compare chemical shifts (δ) of key protons (e.g., methylamino groups at δ 2.8–3.2 ppm, acetamide carbonyl at δ 170–175 ppm).

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 254.286 for C₁₁H₁₈N₄O₃) .

- Reference Standards: Cross-check against pharmacopeial impurities (e.g., Theophylline Related Compound C, CAS 7597-60-6) .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

Data discrepancies often arise from polymorphism, solvate formation, or dynamic equilibria. Strategies include:

- Multi-Technique Validation: Combine XRD with solid-state NMR to distinguish crystallographic phases .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Database Cross-Referencing: Compare structural motifs with the Cambridge Structural Database (CSD) via Mercury . For example, pyrimidine dione derivatives often exhibit planar ring systems with intramolecular H-bonding .

Advanced: What experimental design principles apply to evaluating this compound’s bioactivity (e.g., hypoglycemic effects)?

Methodological Answer:

Adapt protocols from studies on structurally related acetamides:

- In Vivo Models: Use Wistar albino mice for glucose tolerance tests, with dose ranges of 50–200 mg/kg (oral) and controls (e.g., metformin) .

- Endpoint Metrics: Measure blood glucose levels at 0, 30, 60, and 120 minutes post-administration.

- Toxicity Screening: Include liver/kidney function markers (e.g., ALT, creatinine) to assess safety .

Q. Table 2: Example Bioactivity Study Parameters

| Model | Dose | Duration | Key Metrics |

|---|---|---|---|

| Wistar mice | 100 mg/kg | 2 weeks | Fasting glucose, HbA1c |

Basic: How can impurities be minimized or characterized during synthesis?

Methodological Answer:

- Chromatographic Purity: Use HPLC with a C18 column (UV detection at 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA).

- Reference Standards: Compare retention times with pharmacopeial impurities (e.g., Theophylline Related Compound C, CAS 7597-60-6) .

- Process Optimization: Avoid excess reagent stoichiometry (>1.5 eq.) to prevent byproducts like formamide derivatives .

Advanced: What computational tools are suitable for studying this compound’s molecular interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with PubChem 3D conformers (e.g., InChIKey: RDZNZFGKEVDNPK) to predict binding to targets like adenosine receptors .

- Packing Analysis: Employ Mercury’s Materials Module to analyze crystal packing similarity (%) and intermolecular interaction motifs (e.g., π-π stacking in pyrimidine rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.